molecular formula C21H29N3O B3805954 2-[1-(3-phenylpropyl)-4-(2-pyridinylmethyl)-2-piperazinyl]ethanol

2-[1-(3-phenylpropyl)-4-(2-pyridinylmethyl)-2-piperazinyl]ethanol

Cat. No.: B3805954
M. Wt: 339.5 g/mol
InChI Key: SNKAJMOUNIEHKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains a piperazine ring, which is a common feature in many pharmaceuticals and other bioactive compounds. Piperazines often exhibit interesting biological activities, which can make them valuable in drug discovery and development .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the piperazine ring and the various substituents. The phenylpropyl group would likely contribute significant hydrophobic character, while the pyridinylmethyl group could potentially participate in various types of bonding interactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperazine ring could increase its solubility in water, while the phenylpropyl group could increase its lipophilicity .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Piperazines are often found in drugs that act on the central nervous system, including antidepressants and antipsychotics .

Future Directions

The potential applications and future directions for this compound would likely depend on its biological activity. If it exhibits promising activity in initial tests, it could be further optimized and potentially developed into a new drug .

Properties

IUPAC Name

2-[1-(3-phenylpropyl)-4-(pyridin-2-ylmethyl)piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O/c25-16-11-21-18-23(17-20-10-4-5-12-22-20)14-15-24(21)13-6-9-19-7-2-1-3-8-19/h1-5,7-8,10,12,21,25H,6,9,11,13-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKAJMOUNIEHKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1CC2=CC=CC=N2)CCO)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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